Amino-PEG13-amine

PROTAC linker design Ternary complex formation Targeted protein degradation

Amino-PEG13-amine (H2N-PEG13-CH2CH2NH2, CAS 1228119-65-0) is a monodisperse, homobifunctional polyethylene glycol (PEG) linker containing 13 ethylene oxide units and terminal primary amines. It serves as a foundational building block in targeted protein degradation (PROTAC) assembly and bioconjugation, where precise spatial control and high aqueous solubility are required.

Molecular Formula C28H60N2O13
Molecular Weight 632.8 g/mol
Cat. No. B8095994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG13-amine
Molecular FormulaC28H60N2O13
Molecular Weight632.8 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
InChIInChI=1S/C28H60N2O13/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h1-30H2
InChIKeySUSUFCWBLAIXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Amino-PEG13-amine: Bifunctional PEG Linker for PROTAC Synthesis and Bioconjugation


Amino-PEG13-amine (H2N-PEG13-CH2CH2NH2, CAS 1228119-65-0) is a monodisperse, homobifunctional polyethylene glycol (PEG) linker containing 13 ethylene oxide units and terminal primary amines . It serves as a foundational building block in targeted protein degradation (PROTAC) assembly and bioconjugation, where precise spatial control and high aqueous solubility are required . The compound's molecular formula is C28H60N2O13, with a molecular weight of 632.78 g/mol .

Amino-PEG13-amine: Why Linker Length and Purity Are Not Interchangeable in PROTAC Design


In PROTAC-mediated degradation, linker length is a critical conformational tuner that directly dictates the spatial orientation of the E3 ligase and target protein, thereby controlling ternary complex formation and degradation efficiency [1]. Substituting a PEG13 linker with a shorter or longer analog (e.g., PEG5 or PEG20) can shift the inter-ligand distance by several nanometers, which may completely abolish degradation activity or alter target selectivity [2]. Additionally, the monodisperse nature of Amino-PEG13-amine ensures a single, defined molecular weight and end-to-end distance, in contrast to polydisperse PEG mixtures that introduce batch-to-batch variability and confound structure-activity relationship (SAR) studies [3]. Therefore, generic substitution of PEG13 with another PEG-diamine is not a viable strategy without re-optimizing the entire PROTAC architecture.

Amino-PEG13-amine: Quantitative Differentiation from Shorter PEG-Diamine Linkers


Amino-PEG13-amine Provides a 2.3× Greater End-to-End Span than Amino-PEG5-amine for Bridging Distal Binding Pockets

Amino-PEG13-amine, with 13 ethylene oxide (EO) units, offers an extended end-to-end distance that is approximately 2.3× longer than the 5-unit Amino-PEG5-amine, based on a calculated fully extended length difference of ~20 Å versus ~8.7 Å . This difference in span can be the deciding factor in whether a PROTAC can simultaneously engage both the E3 ligase and target protein binding pockets, as shorter linkers often fail to bridge the required 30-50 Å inter-pocket distances observed in many ternary complex crystal structures [1].

PROTAC linker design Ternary complex formation Targeted protein degradation

Amino-PEG13-amine Demonstrates 1.9× Higher DMSO Solubility than Amino-PEG7-amine (158 mM vs. 84 mM), Enabling Higher-Concentration PROTAC Assembly

Amino-PEG13-amine exhibits a DMSO solubility of 100 mg/mL (158.03 mM), which is 1.9× higher than the 31 mg/mL (~84 mM) solubility reported for Amino-PEG7-amine under comparable conditions . This enhanced solubility is a direct consequence of the longer PEG chain, which increases hydrophilicity and disrupts intermolecular packing [1].

PROTAC solubility Linker hydrophilicity In vitro assay preparation

Amino-PEG13-amine's 13-Unit Length Positions It in the Optimal Range for Balancing Degradation Potency (DC50) and Maximal Clearance (DCmax) in PROTAC SAR Studies

In a systematic study of PEG linker length on GSPT1 degradation, PROTACs bearing a PEG-2 linker exhibited a DC50 of 310-430 nM and a DCmax of 74-96%, while a PEG-3 linker showed reduced efficacy (DC50 700 nM, DCmax 29%) [1]. This demonstrates a strong linker-length dependence for achieving both potent and complete target degradation. Amino-PEG13-amine, with its 13-unit chain, falls within the empirically optimal length range (PEG4 to PEG20) that medicinal chemists screen to identify the 'sweet spot' for ternary complex stabilization [2]. While direct data for PEG13 in this specific assay are not available, class-level inference positions PEG13 as a candidate for targets requiring longer spans than PEG2-PEG3 can provide, without the excessive flexibility that can reduce effective concentration in longer PEG chains [2].

PROTAC SAR Linker length optimization Protein degradation efficiency

Amino-PEG13-amine's Monodisperse 632.78 g/mol Mass Provides Superior Batch-to-Batch Consistency Compared to Polydisperse PEG-Diamine Mixtures (e.g., Mw 2000-10000)

Amino-PEG13-amine is a monodisperse compound with a single, defined molecular weight of 632.78 g/mol . In contrast, many commercial PEG-diamine products are polydisperse mixtures with an average molecular weight (e.g., Mw 2000, 5000, or 10000) and a broad distribution of chain lengths . This polydispersity introduces variability in linker length and, consequently, in the physicochemical properties and biological performance of the resulting PROTAC conjugates, complicating SAR interpretation and quality control [1].

Monodisperse PEG Analytical reproducibility PROTAC quality control

Amino-PEG13-amine Enables Direct Conjugation to Two Carboxylate Moieties Without Additional Activation, Unlike Amino-PEG-Acid Heterobifunctional Linkers

Amino-PEG13-amine is a homobifunctional linker with two terminal primary amines, which react efficiently with carboxylic acids or activated esters (e.g., NHS esters) to form stable amide bonds . This contrasts with heterobifunctional linkers like Amino-PEG-acid, which possess one amine and one carboxylic acid group. In PROTAC assembly, using Amino-PEG13-amine allows for a two-step, sequential conjugation of two different carboxylic acid-bearing ligands without the need for orthogonal protecting groups or intermediate activations that are required when using heterobifunctional linkers .

Bioconjugation chemistry PROTAC synthesis Amide coupling

Amino-PEG13-amine: Optimal Application Scenarios Driven by Quantitative Evidence


PROTAC Library Synthesis Targeting Protein Pairs with >30 Å Inter-Pocket Distances

When designing PROTACs for target:E3 ligase pairs with a crystallographically determined inter-binding site distance of 30-50 Å, Amino-PEG13-amine provides an appropriate ~20 Å spacer that, combined with ligand exit vectors, can effectively bridge this gap [1]. Its defined length avoids the steric clashes associated with shorter PEG linkers (e.g., PEG5) that fail to form a productive ternary complex, and the excessive entropy penalty of much longer linkers [2].

High-Concentration PROTAC Stock Solution Preparation for In Vitro Assays

Amino-PEG13-amine's high DMSO solubility (158 mM) enables the preparation of concentrated stock solutions, which is critical when working with expensive or synthetically challenging E3 ligase or target protein ligands that are only available in limited quantities [1]. This minimizes the volume of DMSO introduced into cell culture assays, reducing the risk of solvent-induced cytotoxicity or off-target effects .

Bifunctional PEG Spacer for Antibody-Drug Conjugate (ADC) Linker Development

The homobifunctional amine termini of Amino-PEG13-amine allow it to be incorporated as a flexible, hydrophilic spacer between a cleavable linker and a cytotoxic payload in ADC design [1]. The 13-unit PEG chain enhances the water solubility of the drug-linker construct, potentially improving the pharmacokinetic profile of the ADC and reducing aggregation .

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